6,7-Dimethoxy-4-propylquinazoline 6,7-Dimethoxy-4-propylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16102546
InChI: InChI=1S/C13H16N2O2/c1-4-5-10-9-6-12(16-2)13(17-3)7-11(9)15-8-14-10/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

6,7-Dimethoxy-4-propylquinazoline

CAS No.:

Cat. No.: VC16102546

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-4-propylquinazoline -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 6,7-dimethoxy-4-propylquinazoline
Standard InChI InChI=1S/C13H16N2O2/c1-4-5-10-9-6-12(16-2)13(17-3)7-11(9)15-8-14-10/h6-8H,4-5H2,1-3H3
Standard InChI Key DQHGTGPWVKITMT-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC=NC2=CC(=C(C=C21)OC)OC

Introduction

Chemical Structure and Molecular Characteristics

The quinazoline core of 6,7-dimethoxy-4-propylquinazoline consists of a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The methoxy groups at positions 6 and 7 and the propyl chain at position 4 are critical for its chemical reactivity and interactions with biological targets. The molecular formula C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2} reflects its composition, with the methoxy groups contributing to its polarity and the propyl chain enhancing lipophilicity .

Table 1: Key Molecular Properties of 6,7-Dimethoxy-4-propylquinazoline

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight (g/mol)232.283
Monoisotopic Mass232.121178
ChemSpider ID3292663

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals corresponding to the methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR) and the propyl chain’s methylene groups .

Synthesis and Preparation

6,7-Dimethoxy-4-propylquinazoline is synthesized through multi-step nucleophilic substitution reactions. A common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS 13790-39-1), undergoes sequential substitutions to introduce the propyl and amino groups .

Reaction Pathway

  • 4-Position Substitution: The 4-chloro group of 2,4-dichloro-6,7-dimethoxyquinazoline reacts with propylamine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. This step yields 4-propyl-2-chloro-6,7-dimethoxyquinazoline .

  • 2-Position Substitution: The 2-chloro group is replaced with amines (e.g., pyrrolidine) under microwave-assisted conditions in n-butanol, producing 6,7-dimethoxy-4-propylquinazoline derivatives .

Scheme 1: Synthetic Route to 6,7-Dimethoxy-4-propylquinazoline Derivatives

  • 2,4-Dichloro-6,7-dimethoxyquinazoline+Propylamine4-Propyl-2-chloro-6,7-dimethoxyquinazoline\text{2,4-Dichloro-6,7-dimethoxyquinazoline} + \text{Propylamine} \rightarrow \text{4-Propyl-2-chloro-6,7-dimethoxyquinazoline}

  • 4-Propyl-2-chloro-6,7-dimethoxyquinazoline+Amine6,7-Dimethoxy-4-propylquinazoline Derivative\text{4-Propyl-2-chloro-6,7-dimethoxyquinazoline} + \text{Amine} \rightarrow \text{6,7-Dimethoxy-4-propylquinazoline Derivative}

The reaction typically achieves yields exceeding 60%, with purification via high-performance liquid chromatography (HPLC) ensuring >95% purity .

Physicochemical Properties

The compound’s physicochemical profile is influenced by its substituents:

  • Lipophilicity: The logP value of 3.25 (predicted for analogous chlorinated derivatives) suggests moderate lipophilicity, suitable for membrane permeability .

  • Solubility: Limited aqueous solubility due to aromatic and alkyl groups; soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic or basic conditions.

DerivativeTargetIC₅₀ (μM)Selectivity Profile
Compound 1SETD87.3 ± 1.0Selective over G9a, GLP
N-Methyl AnalogSETD89.0Retains activity

Analytical Characterization

Advanced analytical techniques confirm the compound’s identity and purity:

  • NMR Spectroscopy: ¹H NMR spectra show singlet peaks for methoxy groups (δ 3.95, 3.91 ppm) and multiplet signals for the propyl chain (δ 1.58–1.39 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 232.12 [M + H]⁺ .

  • HPLC: Retention times (e.g., tR = 2.88 min) and UV detection at 254 nm ensure purity ≥95% .

Applications in Drug Discovery

The structural versatility of 6,7-dimethoxy-4-propylquinazoline enables its use in developing:

  • Epigenetic Modulators: As a scaffold for SETD8 inhibitors, which are explored in cancer therapy to modulate gene expression .

  • Antimicrobial Agents: Quinazoline derivatives exhibit activity against bacterial and fungal pathogens, though specific studies on this compound are pending.

  • Kinase Inhibitors: Analogous structures are investigated for tyrosine kinase inhibition in inflammatory diseases.

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